molecular formula C7H15NO B1281107 Methyl(oxan-3-ylmethyl)amine CAS No. 7179-97-7

Methyl(oxan-3-ylmethyl)amine

Cat. No. B1281107
CAS RN: 7179-97-7
M. Wt: 129.2 g/mol
InChI Key: SFDNBVAIWWHHQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amine derivatives is a common theme across the papers. For instance, the synthesis of 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate is described as a fluorogenic reagent for the analysis of primary amines and aminated carbohydrates . Another paper details the synthesis of 1,3,3-trimethyl-N-[(2-pyridyl)methyl]-2-oxabicyclo[2.2.2]octan-6-amine and its amides, which exhibit various biological activities . These syntheses involve different strategies, such as the use of enantiopure reagents for chiral resolution and re-cyclization reactions with amines .

Molecular Structure Analysis

The molecular structure of these amine derivatives is crucial for their function and reactivity. The crystal structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was determined, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds and π-interactions . Such detailed structural analysis is essential for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions involving amine derivatives. The fluorogenic reagent developed in one study reacts with primary amines to form stable fluorescent derivatives, which can be analyzed by HPLC and MALDI/MS . The re-cyclization of 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate with amines to form 2-pyridone derivatives is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of amine derivatives are influenced by their molecular structure. The stability of the fluorescent derivatives in acidic and basic solutions is noted, as well as their hydrophobic nature, which allows for reversed-phase HPLC analysis . The impact sensitivity and friction sensitivity of the synthesized energetic material precursor were measured, providing insight into its stability and safety . These properties are important for the practical application of these compounds in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

Catalytic Applications

Methyl(oxan-3-ylmethyl)amine and its derivatives are explored in the realm of catalysis. For instance, diiron(III) complexes with tridentate 3N ligands, including those similar to methyl(oxan-3-ylmethyl)amine, have been studied as functional models for methane monooxygenases. These complexes show promise in the selective hydroxylation of alkanes, suggesting potential applications in industrial catalysis (Sankaralingam & Palaniandavar, 2014).

Synthesis of N-Methyl- and N-Alkylamines

Methyl(oxan-3-ylmethyl)amine derivatives are utilized in the synthesis of N-Methyl- and N-Alkylamines. For instance, the reductive amination process using cobalt oxide nanoparticles has been employed for the selective synthesis of N-methylated and N-alkylated amines. Such processes are integral in the production of fine and bulk chemicals, indicating their widespread industrial significance (Senthamarai et al., 2018).

Fluorescent Sensors

In the field of biological imaging, derivatives of methyl(oxan-3-ylmethyl)amine are used to develop fluorescent sensors. For example, the Zinpyr family, which includes derivatives of methyl(oxan-3-ylmethyl)amine, has been synthesized for midrange affinity fluorescent Zn(II) sensors. These sensors have applications in biological imaging due to their ability to indicate the presence of specific ions or molecules (Nolan et al., 2006).

Aerosol Formation in Atmospheric Chemistry

In atmospheric chemistry, the reaction of primary aliphatic amines, like methylamine, with NO3 radicals leads to aerosol formation. Understanding these reactions is crucial for assessing the impact of amines on air quality and climate, given their emissions from various sources including automobiles and agricultural operations (Malloy et al., 2008).

Safety And Hazards

The safety data sheet for “Methyl(oxan-3-ylmethyl)amine” indicates that there are no hazardous decomposition products if stored and handled as prescribed/indicated .

Future Directions

Recent research has focused on the development of alternative methods for achieving direct amidation between carboxylic acids and amines . This process, which formally only requires the removal of a molecule of water, is seen as a critical route for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .

properties

IUPAC Name

N-methyl-1-(oxan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-5-7-3-2-4-9-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDNBVAIWWHHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507339
Record name N-Methyl-1-(oxan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(oxan-3-ylmethyl)amine

CAS RN

7179-97-7
Record name N-Methyl-1-(oxan-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(oxan-3-ylmethyl)amine
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